The Discovery and Synthesis of THS-044: A Modulator of the HIF-2α/ARNT Heterodimer
The Discovery and Synthesis of THS-044: A Modulator of the HIF-2α/ARNT Heterodimer
A Technical Guide for Researchers and Drug Development Professionals
Published: November 28, 2025
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of THS-044, a small molecule modulator of the Hypoxia-Inducible Factor 2α (HIF-2α) and Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) heterodimer. THS-044 was identified through a Nuclear Magnetic Resonance (NMR)-based screening of a small-molecule library and has been characterized as a binder to a novel internal cavity within the PAS-B domain of HIF-2α.[1] By binding to this pocket, THS-044 stabilizes the folded state of the HIF-2α PAS-B domain, thereby allosterically inhibiting the formation of the functional HIF-2α/ARNT transcription factor complex. This guide details the synthesis of THS-044, the experimental protocols for its discovery and characterization, and presents the quantitative data regarding its binding affinity and impact on HIF-2α/ARNT heterodimerization.
Introduction
The hypoxia-inducible factors (HIFs) are critical regulators of the cellular response to low oxygen levels (hypoxia) and are key players in various physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer progression. HIFs are heterodimeric transcription factors composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). The dimerization of these subunits is essential for the transcriptional activation of downstream target genes.
The discovery of a druggable internal cavity within the Per-ARNT-Sim (PAS)-B domain of HIF-2α opened a new avenue for the development of specific inhibitors.[1] THS-044 emerged from an NMR-based screening campaign as a pioneering molecule that targets this internal pocket, offering a novel mechanism for modulating HIF-2 activity. This document serves as a comprehensive resource for researchers and drug development professionals interested in the discovery, synthesis, and characterization of THS-044 and similar HIF-2α inhibitors.
Discovery of THS-044
THS-044 was identified through a systematic screening of a small-molecule library against the HIF-2α PAS-B domain using NMR spectroscopy. This approach allows for the direct observation of binding events and provides information on the location of binding and the affinity of the interaction.
NMR-Based Small-Molecule Library Screening
The initial screening utilized ¹⁵N-labeled HIF-2α PAS-B to monitor chemical shift perturbations upon the addition of compounds from a small-molecule library. This protein-observed NMR method is highly sensitive for detecting even weak binding events.
Experimental Protocol: NMR-Based Screening
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Protein Preparation: Uniformly ¹⁵N-labeled HIF-2α PAS-B (residues 240-350) was expressed in E. coli grown in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source. The protein was purified using affinity and size-exclusion chromatography.
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NMR Sample Preparation: NMR samples contained 0.9 mM ¹⁵N-HIF-2α PAS-B in a buffer of 50 mM Tris (pH 7.3), 15 mM NaCl, 5 mM DTT, 5 mM NaN₃, and a protease inhibitor cocktail in 90% H₂O/10% D₂O.[2]
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Screening: ¹H-¹⁵N HSQC spectra were acquired for the protein alone and in the presence of small-molecule compounds from the library. Ligand-induced chemical shift changes in the protein's spectrum indicated a binding event.
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Hit Validation and Optimization: Initial hits were validated, and their affinities were estimated from the magnitude of the chemical shift perturbations. Promising leads underwent structure-activity relationship (SAR) studies to optimize binding affinity and specificity for the HIF-2α PAS-B domain over the corresponding domains in HIF-1α and ARNT.[1]
Synthesis of THS-044
THS-044, chemically named N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine, was synthesized as part of the SAR optimization of initial screening hits. The detailed synthesis is provided in the supplementary information of the primary publication by Scheuermann et al. (2009).[1]
Synthesis Protocol:
The synthesis of THS-044 involves a nucleophilic aromatic substitution reaction.
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Step 1: A mixture of 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 4-aminomorpholine is heated in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), in the presence of a base like triethylamine or potassium carbonate.
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Step 2: The reaction mixture is stirred at an elevated temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Step 3: Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography on silica gel to yield N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine (THS-044).
Note: The detailed reaction conditions, including stoichiometry, temperature, and reaction time, can be found in the supplementary materials of the original publication.
Characterization of THS-044 Binding and Activity
A series of biophysical and biochemical assays were employed to characterize the binding of THS-044 to the HIF-2α PAS-B domain and its effect on the HIF-2α/ARNT heterodimer.
Quantitative Binding Affinity
The binding affinity of THS-044 to the HIF-2α PAS-B domain was quantified using Isothermal Titration Calorimetry (ITC).
Experimental Protocol: Isothermal Titration Calorimetry
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Sample Preparation: A solution of 500 μM of the wild-type HIF-2α PAS-B domain was prepared in the calorimetry cell, and a 50 μM solution of THS-044 was placed in the injection syringe.
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Titration: The THS-044 solution was titrated into the protein solution in a series of small injections.
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Data Analysis: The heat changes associated with each injection were measured to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).
Effect on HIF-2α/ARNT Heterodimerization
The ability of THS-044 to disrupt the formation of the HIF-2α/ARNT PAS-B heterodimer was assessed using NMR spectroscopy.
Experimental Protocol: Heterodimer Disruption Assay
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Sample Preparation: NMR samples were prepared with a final concentration of 100 μM ¹⁵N-ARNT PAS-B and 300 μM unlabeled HIF-2α PAS-B to ensure a significant portion of the labeled ARNT was in the heterodimeric state.
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Titration: THS-044 was titrated into the preformed heterodimer solution at final concentrations ranging from 0 to 500 μM.
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Data Acquisition and Analysis: ¹H-¹⁵N HSQC spectra were collected at each titration point. The chemical shift changes and intensity of the ¹⁵N-ARNT PAS-B signals were monitored to quantify the disruption of the heterodimer.
Stabilization of the HIF-2α PAS-B Domain
The binding of THS-044 was shown to stabilize the folded state of the HIF-2α PAS-B domain, as demonstrated by limited trypsin proteolysis and NMR-based deuterium exchange experiments.
Experimental Protocol: Limited Trypsin Proteolysis
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Reaction Setup: The protease susceptibility of HIF-2α PAS-B was assessed using a 1:100 mass ratio of trypsin to the PAS-B domain, both in the absence and presence of a 50 μM excess of THS-044.
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Time Course: Aliquots were taken at various time points and the reaction was quenched.
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Analysis: The reaction products were analyzed by SDS-PAGE to visualize the extent of proteolysis over time.
Experimental Protocol: NMR-Based Deuterium Exchange
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Sample Preparation: Lyophilized ¹⁵N-labeled HIF-2α PAS-B, both with and without THS-044, was resuspended in D₂O.
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Data Acquisition: A series of ¹H-¹⁵N HSQC spectra were acquired over time to monitor the disappearance of amide proton signals as they exchanged with deuterium.
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Analysis: The rates of exchange for individual amide protons were calculated to determine the protection factors, which indicate the degree of solvent accessibility and hydrogen bonding.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the characterization of THS-044.
Table 1: Binding Affinity of THS-044 to HIF-2α PAS-B
| Parameter | Value | Method |
| Dissociation Constant (K D) | 2 μM | Isothermal Titration Calorimetry |
| Stoichiometry (n) | 1:1 | Isothermal Titration Calorimetry |
Table 2: Effect of THS-044 on HIF-2α/ARNT PAS-B Heterodimer Affinity
| Condition | Dissociation Constant (K D) | Method |
| Without THS-044 | 120 μM | NMR Spectroscopy |
| With THS-044 | 400 μM | NMR Spectroscopy |
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the discovery and characterization of THS-044.
Caption: HIF-2α signaling pathway and the mechanism of action of THS-044.
Caption: Workflow for the NMR-based screening discovery of THS-044.
Caption: Experimental workflow for characterizing THS-044 binding.
Conclusion
THS-044 represents a significant milestone in the development of small-molecule inhibitors targeting transcription factors, a class of proteins often considered "undruggable." Its discovery through NMR-based screening and the elucidation of its allosteric mechanism of action have provided a valuable framework for the development of subsequent, more potent and clinically relevant HIF-2α inhibitors. This technical guide provides a comprehensive summary of the foundational work on THS-044, offering detailed protocols and data to aid researchers in this exciting field of drug discovery.
